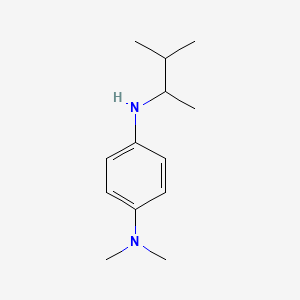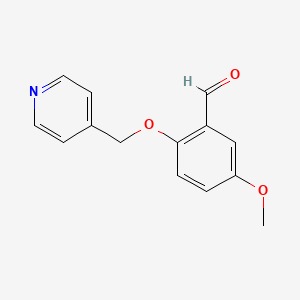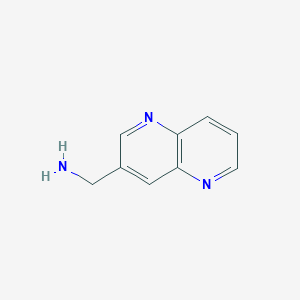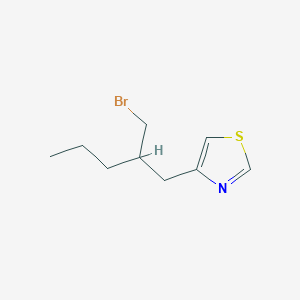
4-(2-(Bromomethyl)pentyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Bromomethyl)pentyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromomethyl group and a pentyl chain. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)pentyl)thiazole typically involves the reaction of a thiazole derivative with a bromomethylating agent. One common method is the bromomethylation of 2-pentylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Bromomethyl)pentyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 4-(2-methylpentyl)thiazole.
Wissenschaftliche Forschungsanwendungen
4-(2-(Bromomethyl)pentyl)thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-(2-(Bromomethyl)pentyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(Chloromethyl)pentyl)thiazole
- 4-(2-(Hydroxymethyl)pentyl)thiazole
- 4-(2-(Methoxymethyl)pentyl)thiazole
Uniqueness
4-(2-(Bromomethyl)pentyl)thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H14BrNS |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
4-[2-(bromomethyl)pentyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
PAWYTIRPRGFJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=CSC=N1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


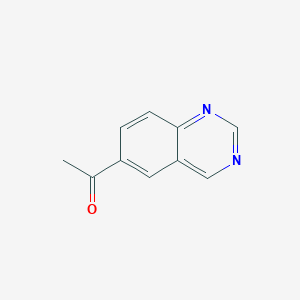
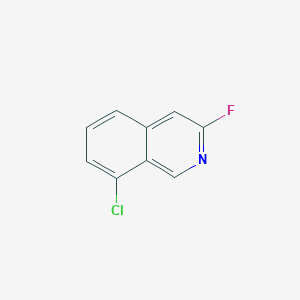

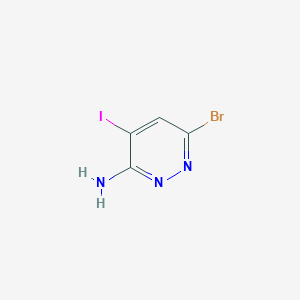

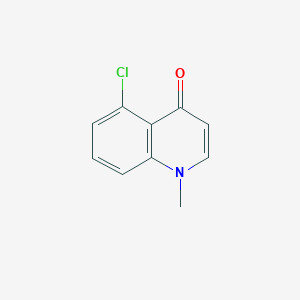
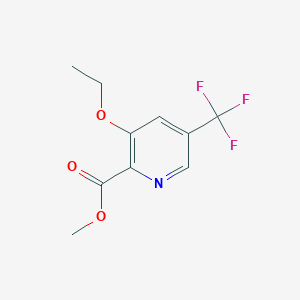
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
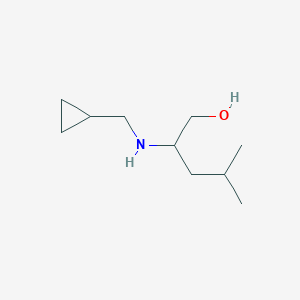
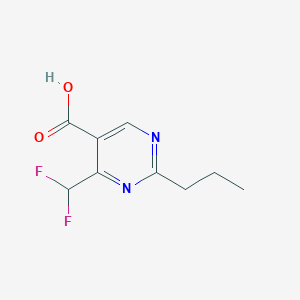
![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)
